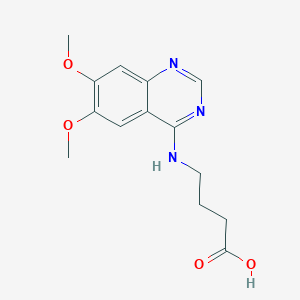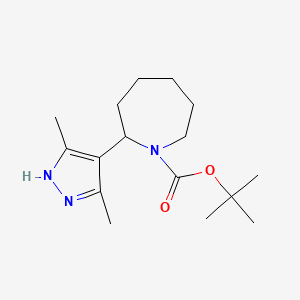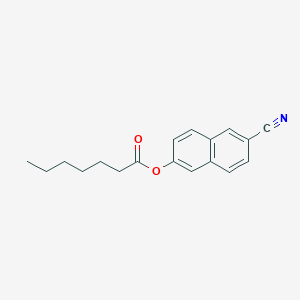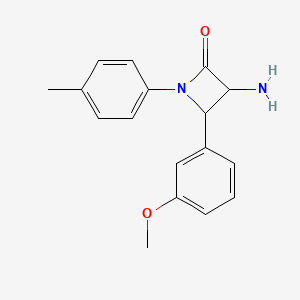![molecular formula C20H16N2 B11841484 1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
1-Benzhydryl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a benzhydryl group attached to the nitrogen atom of the benzo[d]imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzhydryl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like ethanol or acetonitrile under reflux conditions . Another method involves the cyclization of N-(benzhydryl)benzamidine with formic acid, which provides the desired product in good yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in chloroform for halogenation; nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Benzhydryl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and inducing apoptosis in cancer cells . The compound also interacts with microbial enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Benzhydryl-1H-benzo[d]imidazole can be compared with other imidazole derivatives such as:
1H-benzo[d]imidazole: Lacks the benzhydryl group, resulting in different chemical and biological properties.
2-Phenyl-1H-benzo[d]imidazole: Similar structure but with a phenyl group at a different position, leading to variations in reactivity and applications.
1-Benzyl-1H-benzo[d]imidazole: Contains a benzyl group instead of a benzhydryl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its benzhydryl group, which enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzhydrylbenzimidazole |
InChI |
InChI=1S/C20H16N2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-21-18-13-7-8-14-19(18)22/h1-15,20H |
InChI Key |
FQRJDUWTDGIQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


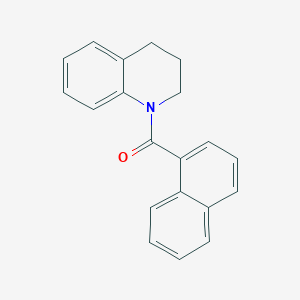

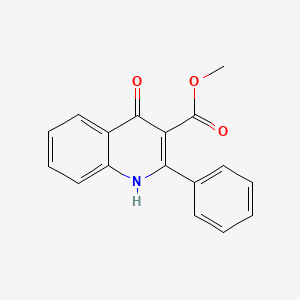
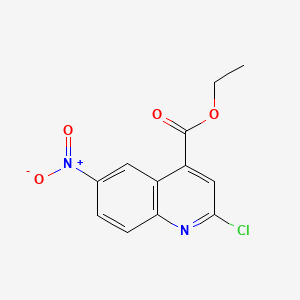

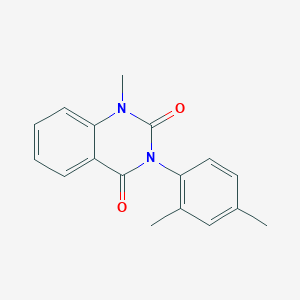
![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
